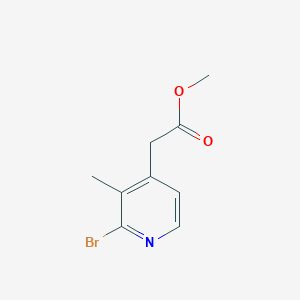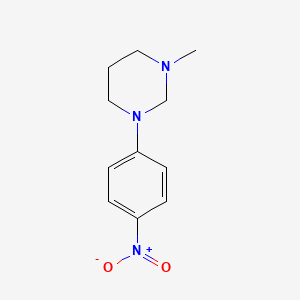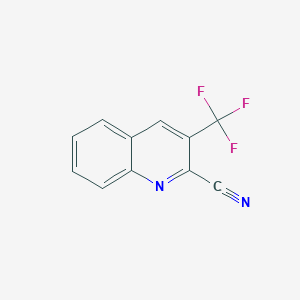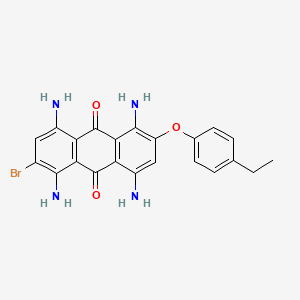
N-(2-Bromo-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-3-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromo-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Bromo-3-methylphenyl)acetamide can be synthesized through the reaction of 2-bromo-3-methylaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the aniline derivative being dissolved in a suitable solvent such as dichloromethane or ethanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding amine.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromo-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new inhibitors for specific enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Iodo-4-methylphenyl)acetamide: This compound has an iodine atom instead of a bromine atom, which may result in different reactivity and biological activity.
N-(3-Methylphenyl)acetamide: Lacks the bromine atom, which may affect its chemical properties and applications.
N-(2-Bromophenyl)acetamide: Similar structure but without the methyl group, which may influence its reactivity and biological effects.
Uniqueness: N-(2-Bromo-3-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
N-(2-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
AJGHFEBYJFDDON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
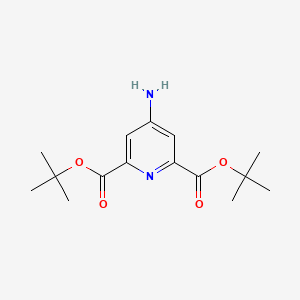
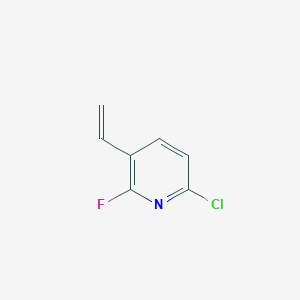
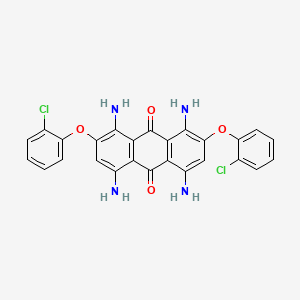
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)




![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
